
N-(cyanomethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(cyanomethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide, also known as CEM, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a white crystalline solid that is soluble in both water and organic solvents. CEM has been found to exhibit a wide range of biological activities, making it a valuable tool for studying various biochemical processes.
作用机制
The mechanism of action of N-(cyanomethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide involves its ability to bind to the active site of target enzymes and receptors, thereby inhibiting their activity. It has been found to interact with the amino acid residues present in the active site of these proteins, leading to a conformational change that prevents their catalytic activity.
Biochemical and Physiological Effects:
N-(cyanomethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of cathepsin B and L. N-(cyanomethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide has also been found to reduce inflammation by inhibiting the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins. In addition, N-(cyanomethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide has been shown to reduce pain by inhibiting the activity of the kappa opioid receptor.
实验室实验的优点和局限性
One of the major advantages of using N-(cyanomethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide in lab experiments is its high potency and specificity towards its target enzymes and receptors. This allows for the selective inhibition of these proteins without affecting other cellular processes. However, one of the limitations of using N-(cyanomethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide is its potential toxicity towards non-target proteins, which can lead to unwanted side effects.
未来方向
There are several future directions that can be explored using N-(cyanomethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide. One potential area of research is the development of novel inhibitors of cathepsin B and L, which can be used for the treatment of cancer and other pathological conditions. Another area of research is the development of selective inhibitors of the kappa opioid receptor, which can be used for the treatment of pain without the unwanted side effects associated with traditional opioid drugs. Finally, the development of new synthetic routes for N-(cyanomethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide can also be explored to improve its efficiency and reduce its cost of production.
合成方法
The synthesis of N-(cyanomethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide involves the reaction of 4-ethoxybenzaldehyde with malononitrile in the presence of a catalytic amount of piperidine. The resulting product is then treated with ethyl chloroformate to form the final compound, N-(cyanomethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide.
科学研究应用
N-(cyanomethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide has been extensively used in scientific research as a potent inhibitor of various enzymes and receptors. It has been found to inhibit the activity of several proteases, including cathepsin B and cathepsin L, which are involved in various pathological conditions such as cancer and inflammation. N-(cyanomethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide has also been shown to inhibit the activity of the kappa opioid receptor, which is involved in pain management.
属性
IUPAC Name |
N-(cyanomethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-2-19-12-5-3-11(4-6-12)13(17)7-8-14(18)16-10-9-15/h3-6H,2,7-8,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVOTEOFMFSSRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CCC(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-4-(4-ethoxyphenyl)-4-oxobutanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2797674.png)
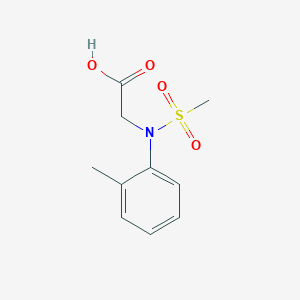
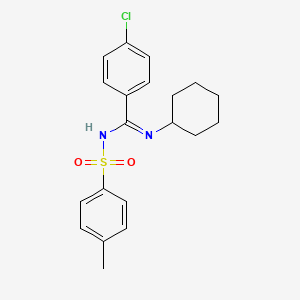
![N-[(2-Chloro-4-methylphenyl)methyl]-N-[(2R)-1-hydroxypropan-2-yl]prop-2-enamide](/img/structure/B2797679.png)
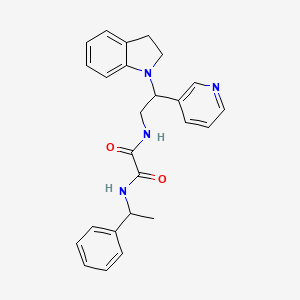
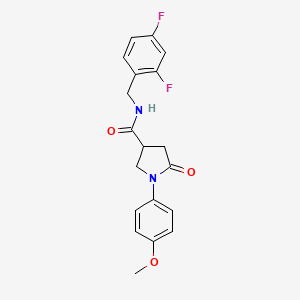
![N-ethyl-2-{[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2797682.png)
![3-(4-benzyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)propanamide](/img/structure/B2797686.png)
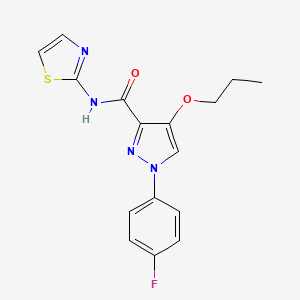
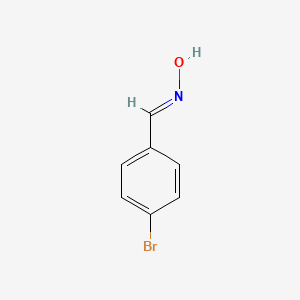

![1-[(2-Methylphenyl)methyl]benzimidazole-2-carbaldehyde](/img/structure/B2797693.png)
